molecular formula C2H3NO3 B11755634 (2E)-2-Hydroxyimino-acetic acid

(2E)-2-Hydroxyimino-acetic acid

Cat. No.: B11755634
M. Wt: 89.05 g/mol
InChI Key: PBZUAIHRZUBBAJ-IWQZZHSRSA-N
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Description

(2E)-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C2H3NO3 It is characterized by the presence of a hydroxyimino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)acetic acid typically involves the reaction of glyoxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The reaction can be represented as follows:

Glyoxylic acid+Hydroxylamine(2E)-2-(hydroxyimino)acetic acid\text{Glyoxylic acid} + \text{Hydroxylamine} \rightarrow \text{(2E)-2-(hydroxyimino)acetic acid} Glyoxylic acid+Hydroxylamine→(2E)-2-(hydroxyimino)acetic acid

Industrial Production Methods

Industrial production of (2E)-2-(hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxoacetic acid derivatives.

    Reduction: Formation of aminoacetic acid derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate biochemical pathways and exert various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic acid: A precursor in the synthesis of (2E)-2-(hydroxyimino)acetic acid.

    Aminoacetic acid: A reduction product of (2E)-2-(hydroxyimino)acetic acid.

    Oxoacetic acid: An oxidation product of (2E)-2-(hydroxyimino)acetic acid.

Uniqueness

(2E)-2-(hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity

Biological Activity

(2E)-2-Hydroxyimino-acetic acid (HIAA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of HIAA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

HIAA is an oxime derivative with the molecular formula C₂H₃N₃O₃. It can be synthesized through various methods, including mild catalytic reactions that facilitate the formation of hydroxyimino functional groups in related compounds . The synthesis often involves the reaction of acetic acid derivatives with hydroxylamine under controlled conditions.

The biological activity of HIAA is primarily attributed to its ability to interact with metal ions and form chelate complexes. This property is significant in coordination chemistry and catalysis. The hydroxyimino group in HIAA allows it to bind effectively to various metal ions, which can enhance its biological efficacy .

Antiviral Activity

Recent studies have indicated that HIAA exhibits moderate antiviral activity against several viruses. For instance, a derivative of HIAA demonstrated significant activity against Zika virus (ZIKV) and human respiratory syncytial virus (HRSV), with effective concentrations (EC50) reported at 3.2 μM and 5.2 μM respectively . The antiviral mechanism may involve interference with viral replication processes or inhibition of viral enzyme activities.

Antiparasitic Activity

HIAA has also shown potential as an antiparasitic agent. Research indicates that modifications to the HIAA structure can enhance its activity against Plasmodium falciparum, the causative agent of malaria. For example, specific analogs have been developed that significantly inhibit parasite growth, demonstrating EC50 values as low as 0.395 μM .

Anticonvulsant Properties

In addition to its antiviral and antiparasitic activities, HIAA derivatives have been explored for their anticonvulsant properties. Some studies suggest that compounds derived from HIAA can modulate neurotransmitter systems, potentially offering therapeutic benefits in seizure disorders.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of several HIAA derivatives against a panel of RNA viruses. Among them, a specific derivative showed promising results against ZIKV and HRSV, highlighting the potential for further development into therapeutic agents for viral infections .

Case Study 2: Antiparasitic Activity

In another investigation focusing on malaria treatment, analogs derived from HIAA were tested for their ability to inhibit PfATP4-associated Na⁺-ATPase activity. The most effective compound demonstrated significant in vivo efficacy in mouse models, indicating its potential as a new antimalarial therapy .

Data Summary

Activity Type Target Pathogen EC50 (μM) Remarks
AntiviralZika Virus3.2Moderate activity observed
AntiviralHuman Respiratory Syncytial Virus5.2Effective against respiratory viruses
AntiparasiticPlasmodium falciparum0.395Significant inhibition in vitro
AnticonvulsantNeurological disordersVariesPotential modulation of neurotransmitters

Properties

Molecular Formula

C2H3NO3

Molecular Weight

89.05 g/mol

IUPAC Name

(2Z)-2-hydroxyiminoacetic acid

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1-

InChI Key

PBZUAIHRZUBBAJ-IWQZZHSRSA-N

Isomeric SMILES

C(=N\O)\C(=O)O

Canonical SMILES

C(=NO)C(=O)O

Origin of Product

United States

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